molecular formula C15H10ClNO2 B5812240 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione CAS No. 5375-50-8

2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B5812240
CAS RN: 5375-50-8
M. Wt: 271.70 g/mol
InChI Key: AKPXPYBFWKCJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione, also known as SU6668, is a small molecule inhibitor of receptor tyrosine kinases (RTKs). It was first synthesized in 2000 by researchers at Sugen Inc. and has since been studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione works by inhibiting the activity of RTKs, which are proteins that play a critical role in cell signaling pathways. By blocking the activity of these proteins, 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione is able to disrupt the signaling pathways that are necessary for cancer cell growth and angiogenesis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione has also been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of platelet-derived growth factor receptor (PDGFR), which is involved in the development of fibrosis, a condition characterized by the buildup of scar tissue. 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of vascular endothelial growth factor receptor (VEGFR), which is involved in the development of various vascular diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for RTKs, which allows for targeted inhibition of specific signaling pathways. However, one limitation is its potential for off-target effects, which can lead to unintended consequences.

Future Directions

There are several potential future directions for research on 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of combination therapies that incorporate 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione with other anti-cancer drugs to enhance its efficacy. Additionally, there is interest in exploring the potential applications of 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione in other disease areas, such as fibrosis and vascular diseases. Finally, further research is needed to better understand the mechanisms of action of 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione and to identify potential biomarkers that can be used to predict patient response to treatment.

Synthesis Methods

The synthesis of 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione involves a multi-step process starting with the reaction of 3-chloro-2-methylphenylamine and phthalic anhydride to form 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione. The compound is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, 2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.

properties

IUPAC Name

2-(3-chloro-2-methylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c1-9-12(16)7-4-8-13(9)17-14(18)10-5-2-3-6-11(10)15(17)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPXPYBFWKCJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40968514
Record name 2-(3-Chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione

CAS RN

5375-50-8
Record name 2-(3-Chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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